molecular formula C17H26O B14333105 1-Undecen-3-ol, 1-phenyl-, (E)- CAS No. 104761-41-3

1-Undecen-3-ol, 1-phenyl-, (E)-

Katalognummer: B14333105
CAS-Nummer: 104761-41-3
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: AXEBZXVSNOWYPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Undecen-3-ol, 1-phenyl-, (E)- is an organic compound with the molecular formula C17H26O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an undecenyl chain and a phenyl group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Undecen-3-ol, 1-phenyl-, (E)- can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For instance, the reaction of phenylmagnesium bromide with undecenal under controlled conditions can yield 1-Undecen-3-ol, 1-phenyl-, (E)- .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing specialized equipment to ensure the reaction’s efficiency and safety. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Undecen-3-ol, 1-phenyl-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Undecen-3-ol, 1-phenyl-, (E)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1-Undecen-3-ol, 1-phenyl-, (E)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways, leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

    1-Phenyl-1-propanol: Similar structure but with a shorter carbon chain.

    1-Phenyl-2-propanol: Contains an additional hydroxyl group on the second carbon.

    1-Phenyl-1-butanol: Similar structure with a four-carbon chain.

Uniqueness: 1-Undecen-3-ol, 1-phenyl-, (E)- is unique due to its longer carbon chain and the presence of both an undecenyl and phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

104761-41-3

Molekularformel

C17H26O

Molekulargewicht

246.4 g/mol

IUPAC-Name

1-phenylundec-1-en-3-ol

InChI

InChI=1S/C17H26O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,2-6,10,13H2,1H3

InChI-Schlüssel

AXEBZXVSNOWYPZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C=CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.